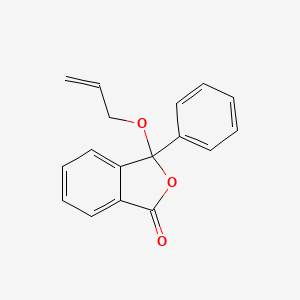![molecular formula C14H20N2O4S2 B5064437 ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B5064437.png)
ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate, also known as MTSES, is a chemical compound that has been widely used in scientific research. MTSES is a sulfhydryl-reactive compound that has been used to modify cysteine residues in proteins, which can help to study the structure and function of proteins.
Mécanisme D'action
Ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate reacts with cysteine residues in proteins to form a covalent bond. This modification can affect the structure and function of the protein, which can be studied to gain insights into the protein's role in biological processes.
Biochemical and Physiological Effects:
ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate has been shown to modify cysteine residues in proteins in a reversible manner, which allows for the study of the effects of cysteine modification on protein function. ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate has also been shown to have minimal effects on overall protein structure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate in lab experiments is that it is a relatively small and specific molecule that can be used to modify cysteine residues in proteins without affecting other amino acids. However, one limitation is that the modification of cysteine residues can affect protein function in unpredictable ways, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the use of ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate in scientific research. One direction is to study the effects of cysteine modification on protein-protein interactions in more detail. Another direction is to develop new methods for the selective modification of cysteine residues in proteins. Additionally, the use of ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate in combination with other chemical probes could help to provide a more complete understanding of protein structure and function.
Méthodes De Synthèse
Ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate can be synthesized by reacting 4-(methylthio)phenylsulfonyl chloride with ethyl piperazine-1-carboxylate in the presence of a base. The reaction yields ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate as a white solid with a melting point of 80-83°C.
Applications De Recherche Scientifique
Ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate has been widely used in scientific research to modify cysteine residues in proteins. This modification can be used to study the structure and function of proteins, such as ion channels and transporters. ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate has also been used to study the role of cysteine residues in protein-protein interactions.
Propriétés
IUPAC Name |
ethyl 4-(4-methylsulfanylphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c1-3-20-14(17)15-8-10-16(11-9-15)22(18,19)13-6-4-12(21-2)5-7-13/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYBMQKWCPNZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(benzylamino)carbonothioyl]asparagine](/img/structure/B5064354.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylcyclopropanecarboxamide hydrochloride](/img/structure/B5064358.png)
![(1,3-benzodioxol-5-ylmethyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5064379.png)
![N-(3-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5064387.png)


![N-(3,4-dimethylphenyl)-2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5064412.png)
![4-{1-cyano-2-[1-(4-fluorobenzyl)-1H-indol-3-yl]vinyl}benzoic acid](/img/structure/B5064423.png)
![ethyl 4-({[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5064427.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5064438.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5064445.png)
![3-({3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5064452.png)

